REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][cH:11][c:12]([CH:13]=[O:14])[cH:15][cH:16]1.[CH2:30]1[CH2:31][CH2:32][NH:33][CH2:34][CH2:35]1.[CH3:36][C:37](=[O:38])[OH:39].[CH3:40][c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1.[c:17]1([CH3:29])[cH:18][cH:19][c:20]([S:23](=[O:24])(=[O:25])[CH2:26][C:27]#[N:28])[cH:21][cH:22]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][cH:11][c:12]([CH:13]=[C:26]([S:23]([c:20]2[cH:19][cH:18][c:17]([CH3:29])[cH:22][cH:21]2)(=[O:24])=[O:25])[C:27]#[N:28])[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(OCc2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)CC#N)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)C(C#N)=Cc2ccc(OCc3ccccc3)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |